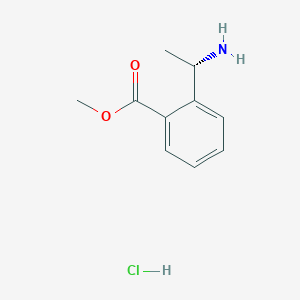

Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

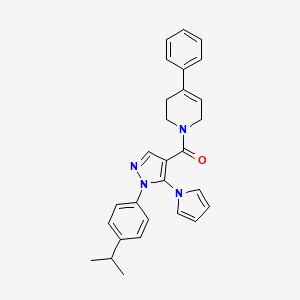

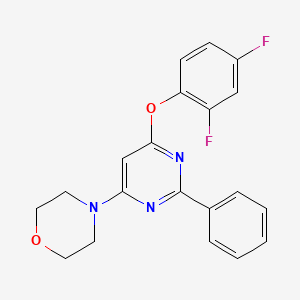

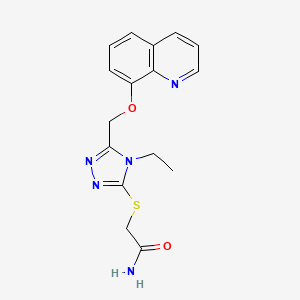

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is an organic compound. It is an ester with a benzene ring connected to an ester functional group . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as Methyl benzoate, is typically achieved through the esterification of methanol and benzoic acid, in the presence of a strong acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis

The molecular structure of “Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is represented by the SMILES stringCl.COC(=O)c1ccccc1CN . The InChI key is RMCMHUFPMHONOO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is a solid compound . The molecular weight is 201.65 .Aplicaciones Científicas De Investigación

Schizophrenia Treatment

Sodium benzoate, a d-amino acid oxidase inhibitor, has been explored for its potential therapeutic effects on schizophrenia. Research indicates that sodium benzoate could significantly improve symptomatology in patients with schizophrenia, including those who had a poor response to clozapine, the last-line antipsychotic agent. These studies found improvements in various symptom domains and neurocognition without significant adverse effects, suggesting sodium benzoate's promise as an adjunctive therapy (Lane et al., 2013); (Lin et al., 2017).

Alzheimer's Disease Treatment

Sodium benzoate has also been evaluated for its effects on Alzheimer's disease (AD), particularly during the early phase. One study showed that sodium benzoate could substantially improve cognitive and overall functions in patients with early-phase AD, highlighting the potential of d-amino acid oxidase inhibition as a novel approach for treating early dementing processes (Lin et al., 2014).

Cognitive Function in Late-Life Depression

A study on the effects of sodium benzoate on late-life depression indicated that, compared to placebo, sodium benzoate substantially improved perceived stress scores and cognitive function. These findings suggest that sodium benzoate could be beneficial for patients with late-life depression by decreasing perceived stress and improving cognitive function (Lin et al., 2022).

Safety and Hazards

“Methyl 2-((1S)-1-aminoethyl)benzoate hydrochloride” is classified under GHS07. It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propiedades

IUPAC Name |

methyl 2-[(1S)-1-aminoethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMRKIOVDPKQKH-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-(1-aminoethyl)benzoate hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)

![2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2723911.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)

![ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2723921.png)